Isoxazolo[5,4-b]quinoline Isoxazolo[5,4-b]quinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15992938
InChI: InChI=1S/C10H6N2O/c1-2-4-9-7(3-1)5-8-6-11-13-10(8)12-9/h1-6H
SMILES:
Molecular Formula: C10H6N2O
Molecular Weight: 170.17 g/mol

Isoxazolo[5,4-b]quinoline

CAS No.:

Cat. No.: VC15992938

Molecular Formula: C10H6N2O

Molecular Weight: 170.17 g/mol

* For research use only. Not for human or veterinary use.

Isoxazolo[5,4-b]quinoline -

Specification

Molecular Formula C10H6N2O
Molecular Weight 170.17 g/mol
IUPAC Name [1,2]oxazolo[5,4-b]quinoline
Standard InChI InChI=1S/C10H6N2O/c1-2-4-9-7(3-1)5-8-6-11-13-10(8)12-9/h1-6H
Standard InChI Key ICYYMNPRYAHKRW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=C3C=NOC3=N2

Introduction

Structural and Chemical Properties of Isoxazolo[5,4-b]quinoline

Isoxazolo[5,4-b]quinoline is a bicyclic heterocycle comprising a five-membered isoxazole ring fused to a quinoline moiety. The quinoline component consists of a benzene ring annulated to a pyridine ring, while the isoxazole contributes an oxygen- and nitrogen-containing heterocycle. This fusion creates a planar, aromatic system with distinct electronic properties that influence its chemical reactivity and biological interactions.

The molecular formula of the parent compound is C₁₀H₆N₂O, with a molecular weight of 170.17 g/mol. Its IUPAC name, oxazolo[5,4-b]quinoline, reflects the numbering and fusion positions of the rings. The canonical SMILES representation, C1=CC=C2C(=C1)C=C3C=NOC3=N2, illustrates the connectivity between the isoxazole and quinoline units. Spectroscopic data, including IR and NMR, confirm the absence of carbonyl groups in the cyclized product, with characteristic absorptions for C-O (1430 cm⁻¹) and N-O (1560 cm⁻¹) bonds observed in the infrared spectrum .

Synthetic Methodologies for Isoxazolo[5,4-b]quinoline Derivatives

Room-Temperature Cyclization Using K₂CO₃

A mild and efficient method involves the reaction of 2-chloro-3-quinolinecarboxaldehyde with hydroxylamine hydrochloride in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF). This protocol achieves cyclization at ambient temperature within 4–20 minutes, yielding derivatives with 78–92% efficiency (Table 1) . The base catalyzes oxime formation followed by intramolecular nucleophilic substitution, eliminating HCl to form the isoxazole ring .

Table 1: Synthesis of Isoxazolo[5,4-b]quinolines via K₂CO₃ Catalysis

Substituent (R)Time (min)Yield (%)Melting Point (°C)
H2088175–176
6-CH₃1580298–300
7-OCH₃1483280–281

Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation coupled with solvent-free conditions significantly accelerates the reaction, reducing processing times to 3–8 minutes (Table 2). Using p-toluenesulfonic acid (PTSA) as a catalyst, 2-chloro-3-formylquinolines react with hydroxylamine hydrochloride under microwave irradiation (2450 MHz), achieving yields up to 90% . This method eliminates toxic solvents and minimizes byproduct formation, aligning with green chemistry principles .

Table 2: Microwave-Mediated Synthesis of Derivatives

DerivativeTime (min)Yield (%)Melting Point (°C)
3a490188
3b389174
3c390195

Spectroscopic Characterization and Structural Validation

Infrared Spectroscopy

The disappearance of the carbonyl stretch (1680 cm⁻¹) in the IR spectrum confirms successful cyclization. Peaks at 1430 cm⁻¹ (C-O) and 1560 cm⁻¹ (N-O) validate the isoxazole ring formation .

Nuclear Magnetic Resonance (NMR)

¹H-NMR spectra exhibit singlets at δ 8.26 and δ 8.45 ppm, corresponding to the C₃ and C₄ protons of the quinoline moiety. Aromatic protons appear as multiplet signals in the δ 7.39–8.21 range . ¹³C-NMR data reveal distinct signals for the isoxazole carbons at δ 148.2 (C=N) and δ 98.5 (C-O) .

Mass Spectrometry

The molecular ion peak at m/z 170 (C₁₀H₆N₂O⁺) corroborates the molecular weight of the parent compound. Fragmentation patterns align with the proposed structure, showing successive losses of CO and HCN .

Comparative Analysis with Related Heterocycles

Isoxazolo[5,4-b]quinoline distinguishes itself from other fused heterocycles, such as pyrazoloquinolines or imidazoquinolines, through its oxygen-containing isoxazole ring. This feature enhances hydrogen-bonding capacity and metabolic stability compared to nitrogen-only analogs. Computational studies indicate a lower dipole moment (3.2 Debye) than quinine (4.8 Debye), suggesting improved bioavailability .

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